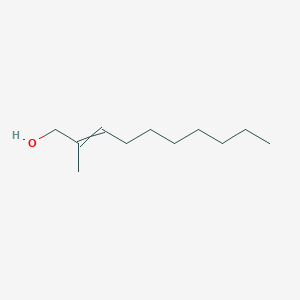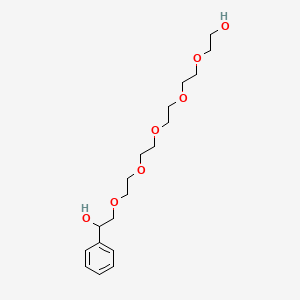
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea is a chemical compound characterized by the presence of a dichlorinated furanone ring attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea typically involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with an appropriate isocyanate or urea derivative. One common method involves treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate in the presence of diisopropylethylamine (Hünig’s base) to form the corresponding carbonate, which can then be reacted with an amino alcohol to yield the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorinated furanone ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methyl chloroformate, diisopropylethylamine, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve room temperature reactions in solvents like toluene.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting with secondary amines can yield 5-amino derivatives of the furanone ring .
科学的研究の応用
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea has several scientific research applications, including:
作用機序
The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea involves its interaction with specific molecular targets and pathways. The dichlorinated furanone ring can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo nucleophilic substitution reactions suggests it may interact with proteins, nucleic acids, and other biomolecules .
類似化合物との比較
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: A precursor in the synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea, this compound shares the dichlorinated furanone ring but lacks the urea moiety.
Mucochloric Acid: Another dichlorinated furanone derivative, mucochloric acid has similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the dichlorinated furanone ring and the urea moiety.
特性
CAS番号 |
76220-03-6 |
|---|---|
分子式 |
C5H4Cl2N2O3 |
分子量 |
211.00 g/mol |
IUPAC名 |
(3,4-dichloro-5-oxo-2H-furan-2-yl)urea |
InChI |
InChI=1S/C5H4Cl2N2O3/c6-1-2(7)4(10)12-3(1)9-5(8)11/h3H,(H3,8,9,11) |
InChIキー |
JYNNTSZRXSFUAJ-UHFFFAOYSA-N |
正規SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



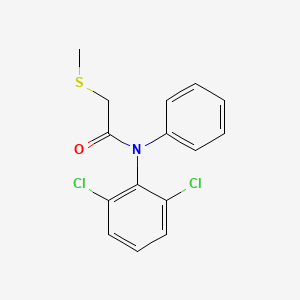
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
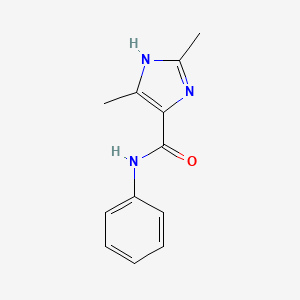
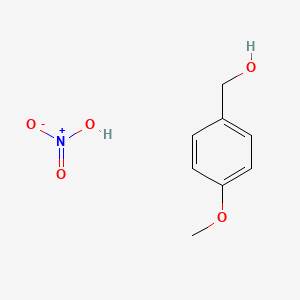
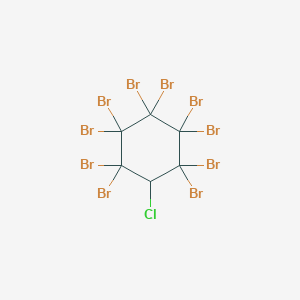
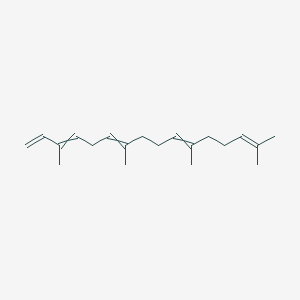
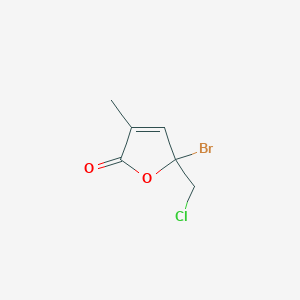
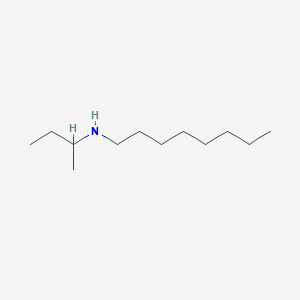
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
